molecular formula C16H17NO2 B1392268 4-(4-Isopropoxybenzoyl)-2-methylpyridine CAS No. 1187168-93-9

4-(4-Isopropoxybenzoyl)-2-methylpyridine

Cat. No. B1392268
M. Wt: 255.31 g/mol
InChI Key: QKXXPMPHCSHOQH-UHFFFAOYSA-N
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Description

The compound “4-(4-Isopropoxybenzoyl)-2-methylpyridine” is likely to be an organic compound consisting of a pyridine ring substituted with a methyl group at the 2-position and a 4-isopropoxybenzoyl group at the 4-position .


Molecular Structure Analysis

The molecular structure would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 2-position of the pyridine ring would be substituted with a methyl group, and the 4-position would be substituted with a 4-isopropoxybenzoyl group .


Chemical Reactions Analysis

As a pyridine derivative, this compound might participate in various chemical reactions. The pyridine ring could act as a base, accepting a proton at the nitrogen atom. The carbonyl group in the 4-isopropoxybenzoyl moiety could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the pyridine ring might confer aromaticity and planarity. The isopropoxy and carbonyl groups could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthon Polymorphism and Pseudopolymorphism in Co-Crystals

  • Research Context : This study discusses the polymorphism and pseudopolymorphism in co-crystals, focusing on compounds like 4,4'-bipyridine and 4-hydroxybenzoic acid. It highlights the stability and structural roles of different compounds in this context (Mukherjee & Desiraju, 2011).

Hydrogen Bonded Supramolecular Association

  • Research Context : This paper explores the crystal structures of molecular salts formed from the self-assembly of acids with 2-amino-4-methylpyridine. It highlights the role of hydrogen bonding and other non-covalent interactions in these structures, providing insights into the formation and stability of these molecular salts (Khalib et al., 2014).

Electrophoretic Separation Optimization

  • Research Context : This research discusses the optimization of pH in the electrophoretic separation of methylpyridines. It emphasizes the role of surfactants in improving separation and explores the relationships between pH, separation efficiency, and the electrophoretic mobilities of various isomers (Wren, 1991).

Molecular and Crystal Structure Analysis

  • Research Context : The paper presents a comprehensive analysis of organic acid-base salts obtained from the assembly of acids with 2-amino-6-methylpyridine. It uses techniques like FTIR, NMR, and X-ray diffraction to characterize the structures and highlights the importance of non-covalent interactions in the crystal packing of these compounds (Thanigaimani et al., 2015).

Metal Complexes of Isoindolines

  • Research Context : This study delves into the formation of mononuclear and binuclear metal complexes using ligands derived from the condensation of dicyanobenzene and 2-amino-4-methylpyridine. It discusses the properties and potential applications of these complexes in various fields (Gagne et al., 1981).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(3)10-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXXPMPHCSHOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197911
Record name [4-(1-Methylethoxy)phenyl](2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropoxybenzoyl)-2-methylpyridine

CAS RN

1187168-93-9
Record name [4-(1-Methylethoxy)phenyl](2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethoxy)phenyl](2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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